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molecular formula C12H13NO2 B8326893 methyl 1,2-Dimethyl-1H-indole-5-carboxylate

methyl 1,2-Dimethyl-1H-indole-5-carboxylate

Cat. No. B8326893
M. Wt: 203.24 g/mol
InChI Key: QDGAPFCYVUSXCD-UHFFFAOYSA-N
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Patent
US09290485B2

Procedure details

To a solution of methyl 1,2-Dimethyl-1H-indole-5-carboxylate (crude, 1.14 mg, 5.31 mmol) in THF (54 ml) Lithiumaluminium hydride (1 M in THF, 5.31 ml) was added at 0° C. The reaction mixture was stirred at rt for 2 hours. Sodium sulfate decahydrate was added to the reaction mixture to destroy the excess of Lithiumaluminium hydride. After 1 hour, methanol was added and the fine suspension was filtered off. The filtrate was concentrated under vacuum to afford crude (1,2-Dimethyl-1H-indol-5-yl)methanol. MS (Method V) [M+H]+=176.3.
Quantity
1.14 mg
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11](OC)=[O:12])=[CH:8][CH:9]=2)[CH:4]=[C:3]1[CH3:15].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][OH:12])=[CH:8][CH:9]=2)[CH:4]=[C:3]1[CH3:15] |f:1.2.3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
1.14 mg
Type
reactant
Smiles
CN1C(=CC2=CC(=CC=C12)C(=O)OC)C
Name
Quantity
54 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy the excess of Lithiumaluminium hydride
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
methanol was added
FILTRATION
Type
FILTRATION
Details
the fine suspension was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=CC2=CC(=CC=C12)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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